molecular formula C₂₁¹³CH₁₇N₃¹⁵N₂O₈ B1159770 AFB-Guanine-13C,15N2

AFB-Guanine-13C,15N2

Cat. No.: B1159770
M. Wt: 482.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AFB-Guanine-13C,15N2 is a stable isotope-labeled analog of aflatoxin B1-guanine adduct, serving as a critical internal standard for accurate mass spectrometry-based quantification. This compound is essential in toxicology and cancer research for the precise measurement of AFB1-N7-Guanine adducts in DNA and biological fluids like urine . These adducts are specific biomarkers of exposure to Aflatoxin B1 (AFB1), a potent hepatocarcinogen produced by molds that contaminate crops globally . The incorporation of 13C and 15N atoms allows for reliable correction of analyte loss during sample preparation and matrix effects in instrumental analysis, enabling highly accurate exposure assessment in epidemiological studies . The primary mechanism of AFB1 toxicity involves its metabolic activation to AFB1-exo-8,9-epoxide, which forms covalent adducts with guanine bases in DNA, specifically at the N7 position . This AFB1-N7-Gua adduct can lead to G→T transversion mutations, a key driver in the development of hepatocellular carcinoma (HCC) . The accurate quantification of this adduct, facilitated by this isotopically labeled standard, is therefore vital for investigating the role of aflatoxin in liver carcinogenesis, studying DNA repair mechanisms, and for biomonitoring human exposure in at-risk populations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₁¹³CH₁₇N₃¹⁵N₂O₈

Molecular Weight

482.38

Synonyms

(6aS,8R,9R,9aR)-8-(2-Amino-1,6-dihydro-6-oxo-7H-purin-7-yl)-2,3,6a,8,9,9a-hexahydro-9-hydroxy-4-methoxy-cyclopenta[c]furo[3’,2’:4,5]furo[2,3-h][1]benzopyran-1,11-dione-13C,15N2; 

Origin of Product

United States

Comparison with Similar Compounds

Similar Compounds

  • Gemcitabine-¹³C,¹⁵N₂ : Achieves 99% ¹³C and 98% ¹⁵N purity via HPLC and LC-MS validation .
  • (¹³C₂,¹⁵N)Glycine : ≥95% purity, synthesized for metabolic flux analysis .
  • 2-Nitrobenzaldehyde semicarbazone-¹³C,¹⁵N₂ : Used as an internal standard with stringent NMR and MS validation .

Similar Compounds

  • 2′-Deoxy-L-uridine-¹³C,¹⁵N₂ : Tracks DNA repair and synthesis kinetics in molecular biology .
  • ¹³C₄,¹⁵N₂-Uracil : Measures pyrimidine metabolism in pharmacokinetic models, with recoveries of 57–74% in urine .
  • 15N₂ Gas : Despite contamination risks (e.g., 15N-ammonium in commercial stocks), it is used in nitrogen fixation assays .

Analytical Performance and Challenges

AFB-Guanine-¹³C,¹⁵N₂ requires validation for recovery rates and precision, akin to ¹³C₄,¹⁵N₂-uracil, which showed <15% variability in pharmacokinetic assays . Contamination risks, as seen in 15N₂ gas stocks (overestimating nitrogen fixation by up to 530 nmol N L⁻¹ d⁻¹ ), underscore the need for rigorous quality control.

Key Challenges

  • Synthesis Complexity : Multi-step reactions risk isotopic dilution (e.g., Gemcitabine-¹³C,¹⁵N₂ requires BSA protection ).
  • Contamination : Impurities in 15N₂ gas highlight the necessity for third-party certification in labeled compounds .

Preparation Methods

DNA Labeling and Adduct Formation

  • Isotopic DNA Preparation : Uniformly ¹⁵N-labeled DNA is isolated from algae grown in a ¹⁵N-enriched environment. For ¹³C labeling, synthetic oligonucleotides with site-specific ¹³C-guanine are used.

  • Epoxide Reaction : Calf thymus DNA (1 mg/mL in water) is reacted with AFB₁-exo-8,9-epoxide in acetone for 10 minutes. Ethanol precipitation isolates DNA-adduct complexes.

Acidic Hydrolysis and Purification

  • Hydrolysis : DNA pellets are treated with 0.1 M HCl at 99°C for 10 minutes to release AFB₁-N7-Gua adducts.

  • HPLC Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% formic acid in water/acetonitrile separates cis- and trans-AFB₁-FapyGua isomers. Yields typically range from 40–60% for ¹⁵N-labeled adducts.

Table 1: Key Parameters for AFB-Guanine-¹³C,¹⁵N₂ Synthesis via DNA Reaction

ParameterConditionYield (%)Purity (%)
DNA Concentration1 mg/mL in H₂O
Reaction Time10 min
Hydrolysis (HCl)0.1 M, 99°C, 10 min85–9095
HPLC Gradient5–15% acetonitrile in 45 min40–60>98

Solid-Phase Synthesis Using ¹⁵N₅-Labeled Oligonucleotides

Recent advancements employ synthetic oligonucleotides to improve isotopic control and scalability:

Oligonucleotide Design and Labeling

  • Sequence : A partial double-stranded 11-mer (5′-d(CCATCGCTACC)-3′) with a central ¹⁵N₅-guanine is annealed to a complementary strand (5′-d(TAGCGA)-3′).

  • Epoxide Binding : AFB₁-exo-8,9-epoxide in dichloromethane is stirred with the oligonucleotide at 4°C for 4 hours.

Alkali Treatment and Adduct Isolation

  • Conversion to FapyGua : AFB₁-N7-Gua adducts are treated with 0.1 M NaOH (10 min, 25°C) to form AFB₁-FapyGua.

  • Lyophilization and LC-MS/MS : Purified adducts are lyophilized and quantified using stable isotope dilution LC-MS/MS with transitions m/z 485 → 157 (¹⁵N-labeled).

Table 2: Performance Metrics for Solid-Phase Synthesis

MetricValue
Oligonucleotide Yield56 μg (¹⁵N₅-labeled DNA)
Adduct Conversion>95% (AFB₁-N7-Gua to FapyGua)
LOQ (LC-MS/MS)0.1 fmol/mg DNA

Isotopic Purity and Analytical Validation

NMR and Mass Spectrometry

  • ¹³C/¹⁵N NMR : Confirms isotopic enrichment (>98% ¹³C, >99% ¹⁵N) and structural integrity. For example, ¹⁵N NMR shows a 5 ppm upfield shift for labeled guanine.

  • HRMS Analysis : High-resolution mass spectrometry (HRMS) verifies isotopic ratios (e.g., m/z 482.379 for C₂₁¹³CH₁₇N₃¹⁵N₂O₈).

Stability Assessment

  • Storage Conditions : Lyophilized AFB-Guanine-¹³C,¹⁵N₂ remains stable for >12 months at -80°C in amber vials. Solutions in DMSO-d₆ show <5% degradation over 6 months.

Challenges and Mitigation Strategies

Isotopic Dilution Effects

  • Matrix Interference : Spiking with ¹³C/¹⁵N internal standards corrects for dilution in biological samples. Cross-validation via ¹⁵N NMR and HRMS ensures data accuracy .

Q & A

Basic Research Questions

Q. How is AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 synthesized, and what analytical techniques confirm its isotopic purity?

  • Methodology : Synthesis typically involves refluxing precursor compounds with isotopic reagents (e.g., <sup>15</sup>N-labeled ammonia or <sup>13</sup>C-enriched intermediates) under controlled conditions . Isotopic purity is confirmed via:

  • NMR spectroscopy : Analyze <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N spectra to verify isotopic enrichment and structural integrity. For example, <sup>15</sup>N isotopic enrichment ≈49% was confirmed in similar compounds using 1D NMR .
  • Mass spectrometry : High-resolution MS (HRMS) quantifies isotopic incorporation ratios and detects impurities .
    • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps and characterization data in the experimental section .

Q. What are the primary applications of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 in metabolic or DNA adduct studies?

  • Tracer studies : Used to track aflatoxin B1 (AFB1) metabolism and quantify DNA adduct formation in vitro/in vivo. For example, isotopically labeled guanine adducts enable precise measurement of repair kinetics using LC-MS/MS .
  • Mechanistic insights : Differentiate endogenous vs. exogenous adducts by comparing isotopic signatures in cellular DNA .

Q. How should researchers handle and store AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 to ensure stability?

  • Storage : Store lyophilized samples at -80°C in airtight, light-protected vials. For solutions, use inert solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles .
  • Handling : Use gloves and work in a fume hood due to potential carcinogenicity of AFB1 derivatives.

Advanced Research Questions

Q. How can experimental designs mitigate errors when quantifying <sup>15</sup>N2 fixation rates in tracer studies?

  • Error sources : The <sup>15</sup>N2 bubble method may underestimate fixation rates due to incomplete gas dissolution. For short incubations (e.g., 1 hour), errors can reach -72% .
  • Mitigation :

  • Pre-equilibrate <sup>15</sup>N2 gas with incubation media to ensure saturation .
  • Use the <sup>15</sup>N-GF (gas-free) method for direct soil N2 emission measurements, as validated in lysimeter experiments .

Q. How can discrepancies between isotopic enrichment data (e.g., NMR vs. MS) be resolved?

  • Root causes : Contamination, isotopic dilution, or matrix effects (e.g., solvent interference in NMR).
  • Cross-validation :

  • Perform parallel analyses using <sup>15</sup>N NMR and HRMS. For example, equal isotopic enrichment across isomers (e.g., 49% in compounds 13*-<sup>15</sup>N2, 15a*-<sup>15</sup>N2) confirms equilibrium states .
  • Use internal standards (e.g., <sup>13</sup>C-labeled analogs) to normalize MS data .

Q. What strategies optimize the integration of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 with other isotopic tracers in multi-omics studies?

  • Experimental design :

  • Combine with <sup>2</sup>H or <sup>18</sup>O labels to track concurrent metabolic pathways.
  • Use time-resolved sampling to distinguish primary adducts from repair products .
    • Data integration : Apply computational tools (e.g., isotopic flux analysis) to model adduct turnover rates .

Q. How does isotopic dilution affect the interpretation of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 data in complex biological matrices?

  • Quantitative correction : Measure dilution factors using control samples spiked with known isotopic ratios.
  • Case study : In soil N2 fixation studies, unrecovered <sup>15</sup>N accounted for 10-20% of total tracer due to microbial assimilation .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters (e.g., NMR pulse sequences) in supplementary materials .
  • Ethical reporting : Disclose conflicts of interest and cite primary literature for compound characterization .

For further guidance, consult journals specializing in isotopic tracer methods (e.g., Journal of Adab Al-Rafidayn for hypothesis-driven frameworks ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.